molecular formula C20H15BO2 B1526723 2,2'-Binaphthyl-6-ylboronic acid CAS No. 1025456-44-3

2,2'-Binaphthyl-6-ylboronic acid

Cat. No. B1526723
M. Wt: 298.1 g/mol
InChI Key: RVXRXLWMFONJPE-UHFFFAOYSA-N
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Description

2,2’-Binaphthyl-6-ylboronic acid (BNB) is a boronic acid derivative that has been widely used in scientific experiments for its unique physical and chemical properties. It has a molecular formula of C20H15BO2 and a molecular weight of 298.1 g/mol .


Synthesis Analysis

The synthesis of borinic acids, including 2,2’-Binaphthyl-6-ylboronic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recently, a metal-free one-pot synthesis of tetracoordinated borinic acids was reported, which requires boronic acids, a bidentate ligand, and K3PO4 in refluxing 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of 2,2’-Binaphthyl-6-ylboronic acid has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions involving 2,2’-Binaphthyl-6-ylboronic acid . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

2,2’-Binaphthyl-6-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 546.8±53.0 °C at 760 mmHg, and a flash point of 284.5±30.9 °C . It has two H bond acceptors, two H bond donors, and two freely rotating bonds .

Scientific Research Applications

  • Sensing Applications : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

  • Biological Labeling : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling .

  • Protein Manipulation and Modification : Boronic acids have been used for protein manipulation and modification .

  • Separation Technologies : Boronic acids have been used in separation technologies .

  • Development of Therapeutics : Boronic acids have been used in the development of therapeutics .

  • Reversible Click Reactions : Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

  • Synthetic Receptors for Low Molecular Compounds : Boronic acids have been used as the building block for a diverse range of sensing systems, including synthetic receptors for low molecular compounds .

  • Interference in Signalling Pathways : Boronic acids have been used as biochemical tools for various purposes, including interference in signalling pathways .

  • Enzyme Inhibition : Boronic acids have been used for enzyme inhibition .

  • Cell Delivery Systems : Boronic acids have been used in cell delivery systems .

  • Electrophoresis of Glycated Molecules : Boronic acids have been used for electrophoresis of glycated molecules .

  • Controlled Release of Insulin : Boronic acids have been used in polymers for the controlled release of insulin .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 2,2’-Binaphthyl-6-ylboronic acid .

Future Directions

Boronic acids, including 2,2’-Binaphthyl-6-ylboronic acid, are increasingly utilized in diverse areas of research . Future directions may include further exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRXLWMFONJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Binaphthalen]-6-ylboronic acid

CAS RN

1025456-44-3
Record name [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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